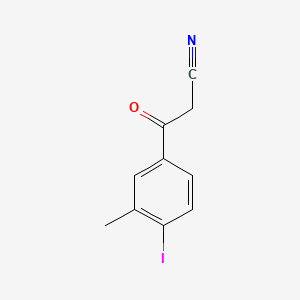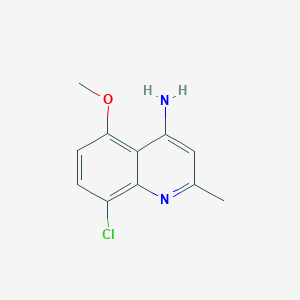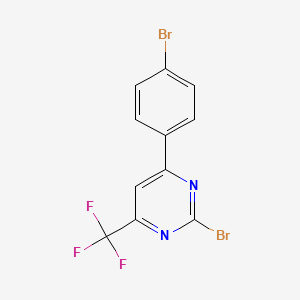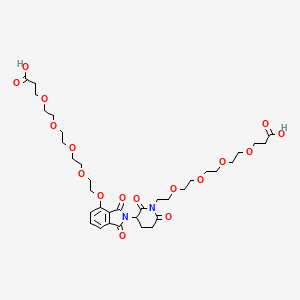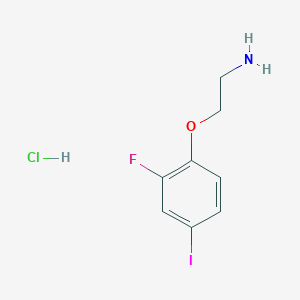![molecular formula C15H16N2O2 B13715513 Methyl 2-Amino-3-[3-(2-pyridyl)phenyl]propanoate](/img/structure/B13715513.png)
Methyl 2-Amino-3-[3-(2-pyridyl)phenyl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-Amino-3-[3-(2-pyridyl)phenyl]propanoate is an organic compound with the molecular formula C15H16N2O2. It is a derivative of propanoic acid and contains both amino and pyridyl functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-Amino-3-[3-(2-pyridyl)phenyl]propanoate typically involves the reaction of 2-pyridinecarboxaldehyde with an appropriate amine and ester. One common method involves the condensation of 2-pyridinecarboxaldehyde with methyl 2-amino-3-phenylpropanoate under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-Amino-3-[3-(2-pyridyl)phenyl]propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyridyl ring can be reduced to form piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include nitro derivatives, piperidine derivatives, and various substituted amino compounds.
Wissenschaftliche Forschungsanwendungen
Methyl 2-Amino-3-[3-(2-pyridyl)phenyl]propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2-Amino-3-[3-(2-pyridyl)phenyl]propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and pyridyl groups allow the compound to form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the specific pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-Amino-3-[3-(trifluoromethyl)phenyl]propanoate
- Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate
- Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
Uniqueness
Methyl 2-Amino-3-[3-(2-pyridyl)phenyl]propanoate is unique due to the presence of both amino and pyridyl groups, which confer specific chemical reactivity and biological activity. The pyridyl group, in particular, allows for interactions with a wide range of biological targets, making this compound valuable in medicinal chemistry and drug development .
Eigenschaften
Molekularformel |
C15H16N2O2 |
|---|---|
Molekulargewicht |
256.30 g/mol |
IUPAC-Name |
methyl 2-amino-3-(3-pyridin-2-ylphenyl)propanoate |
InChI |
InChI=1S/C15H16N2O2/c1-19-15(18)13(16)10-11-5-4-6-12(9-11)14-7-2-3-8-17-14/h2-9,13H,10,16H2,1H3 |
InChI-Schlüssel |
FDUXUNKKPWKBES-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CC1=CC(=CC=C1)C2=CC=CC=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(3-Chloro-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13715439.png)
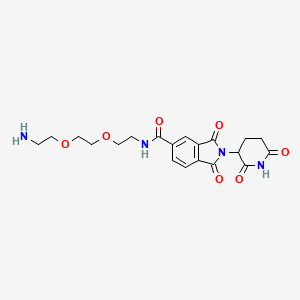
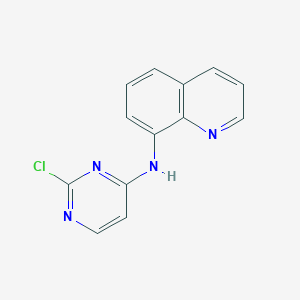
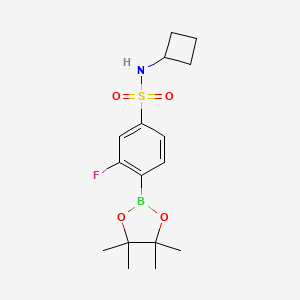

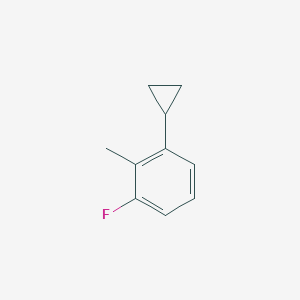
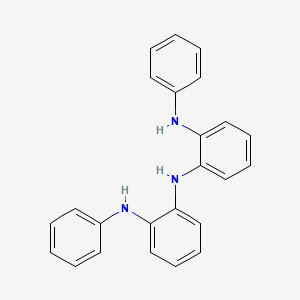
![4-Chloro-7-((tetrahydro-2H-pyran-4-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13715502.png)
